N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide
Description
N-(4-(N-(4-(Dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide-based compound featuring a dimethylamino phenethyl group attached to the sulfamoyl moiety and a methyl-substituted phenylacetamide core. Sulfonamides are widely recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities . The dimethylamino group enhances solubility and bioavailability, while the methylphenyl group contributes to steric effects and molecular stability.
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-14-13-17(21-15(2)23)7-10-19(14)26(24,25)20-12-11-16-5-8-18(9-6-16)22(3)4/h5-10,13,20H,11-12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKYPKGQXIVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)phenethylamine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 3-methylphenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Structural Differences and Implications
- Substituent Effects: The dimethylamino phenethyl group in the target compound improves solubility compared to simpler aryl substituents (e.g., 3-methylphenyl in ). This group may enhance blood-brain barrier (BBB) penetration, as seen in structurally related NLRP3 inhibitors with methoxybenzyl groups . Heterocyclic moieties (e.g., methyloxazole in or thiophene in ) modulate electronic properties and binding affinity to targets like tyrosine kinases .
Biological Activity
The compound N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.42 g/mol
The compound features a sulfonamide group, which is critical for its biological activity. The presence of the dimethylamino group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. According to studies, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is essential for nucleic acid production.
Anti-inflammatory Effects
Sulfonamide compounds are also recognized for their anti-inflammatory properties. The compound has been studied for its potential to inhibit pro-inflammatory cytokines and mediators, thus reducing inflammation in various models. In vitro studies have demonstrated that it can downregulate the expression of:
- Interleukin-6 (IL-6)
- Tumor Necrosis Factor-alpha (TNF-α)
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been well documented. This compound has shown promise in inhibiting cancer cell proliferation in various types of cancer cells, including:
- Breast Cancer
- Lung Cancer
Mechanistic studies suggest that it induces apoptosis and inhibits cell cycle progression.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, a series of sulfonamide compounds were tested against resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting superior efficacy in certain cases .
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory mechanisms of sulfonamide derivatives. The compound was shown to significantly reduce edema in animal models, correlating with decreased levels of inflammatory markers in serum .
Study 3: Anticancer Activity
A recent study evaluated the anticancer potential of several sulfonamide derivatives, including this compound). The findings revealed a dose-dependent inhibition of tumor growth in xenograft models .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Comparison with Other Sulfonamide Compounds
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| N-Acetylsulfanilamide | 16 | Antibacterial |
| N-Methylsulfanilamide | 32 | Antibacterial |
| N-(4-Dimethylaminophenyl)sulfamoylacetamide | 8 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
